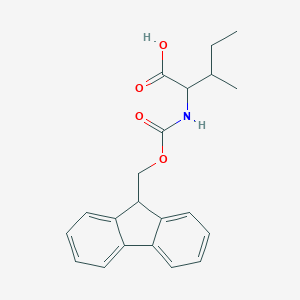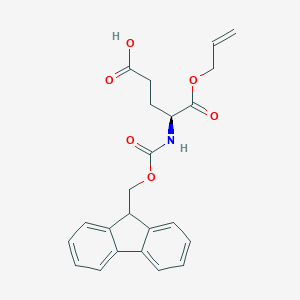
Fmoc-L-beta-homomethionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-beta-homomethionine is a chemical compound with the molecular formula C21H23NO4S and a molecular weight of 385.48 . It appears as a white or yellow-brown solid . It is used in peptide and solid-phase synthesis, serving as a building block for peptide synthesis .
Synthesis Analysis
Fmoc-L-beta-homomethionine is used as a building block for peptide synthesis . It is part of the category of unusual amino acids and is used in the creation of β-Homoamino acid and β-homomethionine .Molecular Structure Analysis
The molecular structure of Fmoc-L-beta-homomethionine is represented by the formula C21H23NO4S . It has a molecular weight of 385.48 .Chemical Reactions Analysis
While specific chemical reactions involving Fmoc-L-beta-homomethionine are not detailed in the search results, it is known to be used in peptide and solid-phase synthesis .Physical And Chemical Properties Analysis
Fmoc-L-beta-homomethionine is a white or yellow-brown solid . It has a molecular weight of 385.48 and a molecular formula of C21H23NO4S . It has a boiling point of 616.7°C at 760 mmHg . It should be stored at temperatures between 0 - 8 °C .Applications De Recherche Scientifique
Biomedical Applications
Fmoc-beta-Homet-OH is used in the creation of peptide-based hydrogels (PHGs) . These hydrogels are biocompatible materials suitable for various biological, biomedical, and biotechnological applications . They are particularly useful in drug delivery and as diagnostic tools for imaging .
Tissue Engineering
The Fmoc-beta-Homet-OH compound plays a significant role in tissue engineering . It is used in the synthesis of hydrogels that support cell adhesion, survival, and duplication . This makes it a potential material for tissue engineering applications .
Formulation of Membranes and Coatings
PHGs, which can be formulated using Fmoc-beta-Homet-OH, have been proposed for the formulation of membranes and coatings . These applications take advantage of the biocompatibility and other beneficial properties of PHGs .
Components for Sensors
PHGs, including those derived from Fmoc-beta-Homet-OH, can be used to generate components for sensors . The unique properties of these hydrogels make them suitable for this application .
Drug Delivery
As mentioned earlier, one of the key applications of Fmoc-beta-Homet-OH is in drug delivery . The compound’s ability to form biocompatible hydrogels makes it an excellent candidate for delivering drugs to specific locations in the body .
Diagnostic Tools for Imaging
Fmoc-beta-Homet-OH is also used to create diagnostic tools for imaging . The hydrogels it forms can be used in various imaging applications, providing valuable tools for medical diagnostics .
Safety and Hazards
Fmoc-L-beta-homomethionine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion, it is advised not to induce vomiting and to seek immediate medical attention .
Mécanisme D'action
Target of Action
Fmoc-beta-Homet-OH, also known as Fmoc-|A-HoMet-OH or Fmoc-L-beta-homomethionine, is a derivative of methionine
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in Fmoc-beta-Homet-OH plays a crucial role in peptide synthesis . It acts as a protective group for the amino group during peptide bond formation. The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing the amino group to participate in peptide bond formation . This process is essential for the synthesis of peptides of significant size and complexity .
Biochemical Pathways
The Fmoc group’s removal is a critical step in solid-phase peptide synthesis, a common method for producing peptides .
Pharmacokinetics
The fmoc group’s removal is known to be facilitated by acidic hydrogenation . This process yields an ammonium salt, preventing adverse nucleophilic reactions with electrophiles .
Result of Action
The molecular and cellular effects of Fmoc-beta-Homet-OH’s action primarily involve the synthesis of peptides. The removal of the Fmoc group allows the amino group to participate in peptide bond formation, facilitating the synthesis of complex peptides . This process is crucial for various biological functions, as peptides play key roles in cellular signaling, immune responses, and enzymatic reactions.
Action Environment
Factors such as ph can significantly impact the removal of the fmoc group . Acidic conditions facilitate the removal of the Fmoc group, enabling the amino group to participate in peptide bond formation . Therefore, the pH of the environment could potentially influence the efficacy and stability of Fmoc-beta-Homet-OH.
Propriétés
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWOGXWKXWWADY-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-beta-homomethionine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














